molecular formula C21H24Cl2N2O3S B5067376 N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5067376
Poids moléculaire: 455.4 g/mol
Clé InChI: DRBBTHMIVQWKAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A exerts its effects by binding to and inhibiting the activity of various enzymes and proteins involved in signaling pathways and cellular processes. It has been shown to inhibit the activity of PI3K, Akt, mTOR, and ERK, which are key regulators of cell growth, proliferation, and survival. In addition, it can inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. By targeting these pathways, N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can modulate cellular processes and reduce inflammation, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. These effects make it a promising therapeutic agent for various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further research and development. It has also been extensively studied in various preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions, and further studies are needed to optimize its use in different disease models.

Orientations Futures

There are several future directions for research on N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A. One area of interest is its potential applications in combination therapy, where it can be used in combination with other drugs to enhance its efficacy and reduce side effects. Another area of interest is its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it can modulate neuronal signaling pathways and reduce inflammation. Furthermore, there is also potential for the development of analogs and derivatives of N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A that can improve its potency and selectivity. These future directions hold promise for the continued research and development of N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A as a therapeutic agent.

Méthodes De Synthèse

N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can be synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzoyl chloride with cycloheptylamine to form N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis of N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been optimized to achieve high yields and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has potential applications in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it can modulate the immune response and reduce inflammation.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3S/c22-16-12-13-19(23)20(14-16)25(29(27,28)18-10-6-3-7-11-18)15-21(26)24-17-8-4-1-2-5-9-17/h3,6-7,10-14,17H,1-2,4-5,8-9,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBTHMIVQWKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.